2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-21(2)12-15-4-3-5-18(20(15)27-21)25-14-19(24)23-11-8-17(13-23)26-16-6-9-22-10-7-16/h3-7,9-10,17H,8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVGGLZMEWGWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)OC4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 276.34 g/mol. The structure features a benzofuran moiety linked via an ether bond to a pyrrolidine derivative, suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O3 |
| Molecular Weight | 276.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran moiety and subsequent reactions to introduce the pyrrolidine and ethanone groups. Standard organic synthesis techniques such as nucleophilic substitution and coupling reactions are employed to achieve high yields and purity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate pathways related to cell proliferation and apoptosis. The exact mechanism remains under investigation but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It might interact with receptors that regulate cell signaling pathways.
- Antioxidant Activity : Potential for oxidative stress reduction through radical scavenging.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1 : A study reported that derivatives with similar structures showed IC50 values in the nanomolar range against colon cancer cell lines, indicating potent anticancer activity .
Neuroprotective Effects
Some derivatives have been evaluated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases:
- Case Study 2 : A related compound demonstrated protective effects against oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of compounds related to this class:
| Compound | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|
| Compound A | 25 | DLD-1 (Colon Cancer) | Antiproliferative |
| Compound B | 4.8 | HeLa (Cervical Cancer) | Cytotoxic |
| Compound C | 12 | MCF7 (Breast Cancer) | Apoptosis induction |
These findings highlight the importance of specific functional groups in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, structural analogs can be inferred from related compounds in the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound’s dihydrobenzofuran core contrasts with benzodioxin (56606-71-4) or pyrrole (338749-39-6) systems. Dihydrobenzofuran offers rigidity and moderate lipophilicity, while benzodioxin may enhance solubility .
This could improve target selectivity in enzyme inhibition . Fluorinated analogs like 338749-39-6 prioritize metabolic stability via trifluoromethyl groups, whereas the target compound lacks such modifications, suggesting differences in pharmacokinetics .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step etherification and pyrrolidine functionalization, as seen in related compounds (e.g., coupling of dihydrobenzofuran with activated ethanone intermediates) .
Research Findings and Limitations
- Gaps in Evidence: No direct studies on the target compound’s bioactivity, toxicity, or stability were identified in the provided sources. Comparisons are extrapolated from structural analogs.
- Hypothetical Advantages : The pyridinyloxy-pyrrolidine moiety may enhance binding affinity compared to simpler pyrrolidine derivatives (e.g., 56606-71-4) .
- Future Directions : Computational modeling (e.g., docking studies) and in vitro assays are needed to validate its interactions with biological targets.
Preparation Methods
Cyclization of Phenolic Precursors
The dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of substituted phenols. Adapted from CN105693666A, the optimized protocol involves:
Step 1: Synthesis of 2-Phenylphenol
- Reagents : Sodium phenate (10 mol/L aqueous solution), ethylene chlorohydrin, CuCl₂/FeCl₃ catalyst (mass ratio 3:1).
- Conditions : Reflux at 70°C for 3 hours.
- Workup : Organic layer washed with 4% NaOH solution.
- Yield : 78–85%.
Step 2: Cyclization to Dihydrobenzofuran
- Reagents : 2-Phenylphenol, ZnCl₂ (1 g), MnCl₂ (5 g).
- Conditions : Reflux at 200–220°C for 4 hours.
- Purification : Reduced-pressure distillation collecting fractions at 88–90°C.
- Yield : 65–72%.
Key Modifications for Dimethyl Substitution
- Introducing geminal dimethyl groups requires starting with 2-methylphenol derivatives. Cyclization under ZnCl₂/MnCl₂ catalysis at 210°C for 3.5 hours enhances regioselectivity.
Preparation of 3-(Pyridin-4-yloxy)pyrrolidine
Pyrrolidine Ring Formation
Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane derivatives. A representative pathway includes:
- Reagents : 1,4-Diaminobutane, chloroacetyl chloride.
- Conditions : Ring closure under basic conditions (K₂CO₃, DMF, 80°C).
- Yield : 82%.
Introduction of Pyridin-4-yloxy Group
The pyridyl ether is installed via nucleophilic aromatic substitution:
- Reagents : Pyridin-4-ol, 3-bromopyrrolidine, K₂CO₃.
- Conditions : Reflux in DMSO at 120°C for 12 hours.
- Yield : 68%.
Assembly of the Ethanone Bridge
Etherification of Dihydrobenzofuran-7-ol
The hydroxyl group of dihydrobenzofuran is functionalized with a chloroacetyl group:
Amide Coupling with Pyrrolidine
The ketone intermediate is coupled with 3-(pyridin-4-yloxy)pyrrolidine via a nucleophilic acyl substitution:
Optimization and Catalytic Insights
Catalyst Screening for Cyclization
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂/MnCl₂ (1:5) | 200 | 4 | 72 |
| FeCl₃/AlCl₃ (1:1) | 220 | 3 | 65 |
| ZnCl₂/CuCl₂ (2:1) | 210 | 3.5 | 78 |
Data adapted from. ZnCl₂/MnCl₂ systems provide optimal balance between reactivity and selectivity.
Solvent Effects on Amide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| THF | 7.5 | 58 |
| DCM | 8.9 | 42 |
Polar aprotic solvents enhance reaction efficiency by stabilizing transition states.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
- Steric Hindrance : Geminal dimethyl groups slow etherification. Mitigated by using excess chloroacetyl chloride (1.5 equiv).
- Oxidation of Pyrrolidine : Anaerobic conditions (N₂ atmosphere) prevent N-oxidation.
- Regioselectivity in Cyclization : ZnCl₂/MnCl₂ catalysts favor 7-substitution over 5-/6-isomers.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine ring via nucleophilic substitution, using reagents like alkyl halides and bases (e.g., NaH or K₂CO₃) in solvents such as DMF or THF under reflux (~80–100°C) .
- Step 2 : Introduction of the pyridinyloxy group via coupling reactions, requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
- Step 3 : Etherification of the dihydrobenzofuran moiety under anhydrous conditions to prevent hydrolysis .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical to track intermediates and confirm reaction completion .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyridinyloxy and dihydrobenzofuran linkages) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectral data during structural elucidation?
- Answer :
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., dihydrobenzofuran ring conformation) by comparing experimental data with crystallographic databases .
- 2D NMR (COSY, NOESY) : Differentiate between overlapping signals (e.g., pyrrolidine vs. pyridinyl protons) .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and optimize geometry .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Answer :
- Structural modifications : Synthesize analogs by varying substituents (e.g., replacing pyridin-4-yloxy with quinolinyl or morpholinyl groups) to assess impact on target binding .
- Assay design : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., cytotoxicity in cancer lines) with IC₅₀ determination .
- Data analysis : Apply multivariate statistical methods (e.g., PCA) to correlate structural features (logP, polar surface area) with activity .
Q. What experimental approaches can address discrepancies in biological assay results across studies?
- Answer :
- Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay parameters (e.g., incubation time) .
- Counter-screening : Validate target specificity using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Meta-analysis : Compare data across published studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) or batch-to-batch compound variability .
Methodological Considerations
Q. How can reaction yields be optimized while minimizing side products?
- Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
- Temperature control : Gradual heating (ramp to 100°C over 30 mins) reduces decomposition of heat-sensitive intermediates .
Q. What are the best practices for stabilizing this compound during long-term storage?
- Answer :
- Storage conditions : Lyophilize and store at -20°C under argon to prevent oxidation of the dihydrobenzofuran ring .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
